molecular formula C17H23N3O2 B1419403 Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate CAS No. 444891-21-8

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B1419403
CAS No.: 444891-21-8
M. Wt: 301.4 g/mol
InChI Key: MKDYPPSXUMRRJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a cyano group and a phenyl group The tert-butyl group is attached to the piperazine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base, followed by the introduction of the cyano and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can yield amides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • 1-Boc-piperazine
  • Tert-butyl 1-piperazinecarboxylate

Uniqueness

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring also contributes to its stability and versatility in various applications.

Biological Activity

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate (TBPC) is a compound that has garnered attention in various fields of biological research, particularly in pharmaceutical development, neuroscience, and drug delivery systems. This article delves into the biological activities associated with TBPC, summarizing its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H23N3O2
  • CAS Number : 444891-21-8

TBPC features a piperazine ring substituted with a tert-butyl group and a cyano(phenyl)methyl moiety, contributing to its chemical stability and reactivity. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery.

Applications in Pharmaceutical Development

TBPC is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. Key applications include:

  • Analgesics and Anti-inflammatory Agents : TBPC has been utilized in developing novel pain-relief medications and anti-inflammatory drugs, showcasing promising efficacy in preclinical studies .
  • Neuroscience Research : The compound is involved in studies focusing on neurotransmitter modulation, particularly concerning conditions like depression and anxiety. Its ability to influence neurotransmitter systems positions it as a potential therapeutic agent for neuropsychiatric disorders .

Research indicates that TBPC acts through various mechanisms:

  • Receptor Interaction : TBPC has been studied for its interactions with specific receptors, including the colony-stimulating factor 1 receptor (CSF1R). High-affinity analogs of TBPC have demonstrated significant inhibitory potency at CSF1R, suggesting its potential use in imaging neuroinflammation through positron emission tomography (PET) .
  • Enzyme Activity Modulation : The compound is employed in biochemical assays to investigate enzyme activities, contributing to the understanding of metabolic pathways and drug metabolism. This aspect is crucial for optimizing drug design and enhancing therapeutic efficacy .

Case Studies

  • Neuroinflammation Imaging :
    • A study investigated the use of TBPC analogs as radioligands for CSF1R. The results indicated that some fluorinated derivatives exhibited high selectivity and potency, facilitating better imaging of neuroinflammatory conditions in vivo .
  • Cytotoxicity Assays :
    • In vitro studies have shown that TBPC derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its structure-activity relationships (SAR) .

Data Table: Biological Activity Overview

Activity AreaFindings
Analgesic DevelopmentEffective as an intermediate for novel analgesics; shows promise in pain relief studies.
Neurotransmitter ModulationInfluences neurotransmitter systems; potential applications in treating depression/anxiety.
CSF1R InhibitionHigh-affinity analogs demonstrate significant inhibitory effects; useful for imaging neuroinflammation.
CytotoxicityInduces apoptosis in various cancer cell lines; potential for anticancer drug development.

Properties

IUPAC Name

tert-butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYPPSXUMRRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672829
Record name tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444891-21-8
Record name 1,1-Dimethylethyl 4-(cyanophenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444891-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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